molecular formula C6H14ClNO2 B2855565 N-Methoxyoxan-4-amine;hydrochloride CAS No. 2305255-60-9

N-Methoxyoxan-4-amine;hydrochloride

Cat. No.: B2855565
CAS No.: 2305255-60-9
M. Wt: 167.63
InChI Key: CSMKDVXJELQHGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxyoxan-4-amine;hydrochloride can be synthesized through the O-methylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Methoxyoxan-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives depending on the specific reagents and conditions used.

Mechanism of Action

N-Methoxyoxan-4-amine;hydrochloride exerts its effects primarily through the inhibition of base excision repair (BER) pathways. It blocks the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of BER glycosylases, thereby increasing the amount of cytotoxic adducts and resulting in cell death . This mechanism makes it a valuable tool in enhancing the efficacy of chemotherapy and radiation therapy in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methoxyoxan-4-amine;hydrochloride is unique due to its specific structure, which allows it to be used in a variety of chemical reactions and applications. Its ability to inhibit BER pathways makes it particularly valuable in medical research and drug development .

Properties

IUPAC Name

N-methoxyoxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-8-7-6-2-4-9-5-3-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMKDVXJELQHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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